molecular formula C13H21NO B13561318 3-(4-(Diethylamino)phenyl)propan-1-ol

3-(4-(Diethylamino)phenyl)propan-1-ol

Cat. No.: B13561318
M. Wt: 207.31 g/mol
InChI Key: ZVMVRPHEQWLRBP-UHFFFAOYSA-N
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Description

3-(4-(Diethylamino)phenyl)propan-1-ol is an organic compound with the molecular formula C13H21NO. It is a derivative of propanol, featuring a diethylamino group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Diethylamino)phenyl)propan-1-ol typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Catalysts: Magnesium turnings for Grignard reagent preparation

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

    Raw Materials: 4-(Diethylamino)benzaldehyde, Grignard reagent

    Reaction Conditions: Controlled temperature and pressure

    Purification: Distillation or recrystallization to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

3-(4-(Diethylamino)phenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Halogenation or nitration of the phenyl ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: 3-(4-(Diethylamino)phenyl)propan-1-one

    Reduction: 3-(4-(Diethylamino)phenyl)propan-1-amine

    Substitution: this compound derivatives with halogen or nitro groups

Scientific Research Applications

3-(4-(Diethylamino)phenyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.

Mechanism of Action

The mechanism of action of 3-(4-(Diethylamino)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and ion channels

    Pathways: Modulation of signal transduction pathways, inhibition or activation of enzymatic activity

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diethylamino)-1-propanol
  • 4-(Diethylamino)benzaldehyde
  • 3-(4-(Dimethylamino)phenyl)propan-1-ol

Uniqueness

3-(4-(Diethylamino)phenyl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-[4-(diethylamino)phenyl]propan-1-ol

InChI

InChI=1S/C13H21NO/c1-3-14(4-2)13-9-7-12(8-10-13)6-5-11-15/h7-10,15H,3-6,11H2,1-2H3

InChI Key

ZVMVRPHEQWLRBP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CCCO

Origin of Product

United States

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